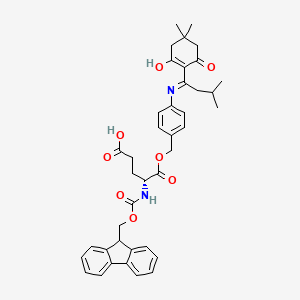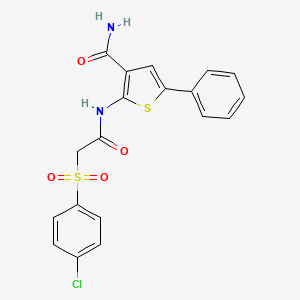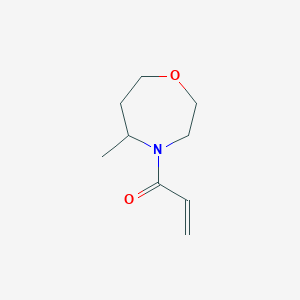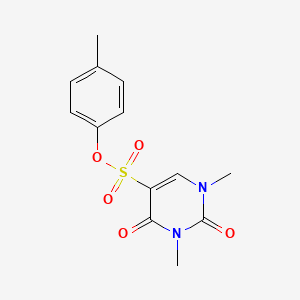
Fmoc-D-Glu-ODmab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Glu-ODmab is a quasi-orthogonally-protected Glu derivative . It has an empirical formula of C40H44N2O8 and a molecular weight of 680.79 .
Synthesis Analysis
Fmoc-D-Glu-ODmab is used in the preparation of cyclic peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .Chemical Reactions Analysis
Fmoc-D-Glu-ODmab is used in peptide synthesis . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Glu-ODmab is a white to slight yellow to beige powder .Applications De Recherche Scientifique
Fmoc-D-Glu-ODmab: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: “Fmoc-D-Glu-ODmab” is a quasi-orthogonally-protected Glu derivative used in the synthesis of peptides. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF. This property makes it an extremely useful tool for the preparation of cyclic peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) or for library synthesis .
Cyclic Peptide Preparation: Due to its selective deprotection characteristics, “Fmoc-D-Glu-ODmab” is instrumental in the preparation of cyclic peptides. Cyclic peptides have significant therapeutic potential due to their stability and bioavailability compared to linear peptides .
Library Synthesis: In combinatorial chemistry, “Fmoc-D-Glu-ODmab” can be used for library synthesis where a diverse collection of peptides is generated for high-throughput screening against various biological targets .
Orthogonal Protection Strategies: The compound’s orthogonal protection strategy allows for selective deprotection and conjugation steps, which are crucial in complex peptide synthesis involving multiple amino acids with different reactive groups .
Material Science Research: While not explicitly mentioned in the search results, compounds like “Fmoc-D-Glu-ODmab” are often used in material science research to modify surfaces or create bioactive materials with specific properties.
Life Science Research: Similarly, in life science research, such compounds can be used to study protein interactions, enzyme functions, and other biochemical processes by creating specific peptide sequences that mimic natural proteins or act as inhibitors or activators .
MilliporeSigma - Fmoc-Glu-ODmab Novabiochem MilliporeSigma - Fmoc-Glu-ODmab Novabiochem MilliporeSigma - Fmoc-D-Glu-ODmab Novabiochem
Safety and Hazards
Fmoc-D-Glu-ODmab should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Fmoc-D-Glu-ODmab, also known as N-α-Fmoc-D-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a complex chemical compound with a variety of applications .
Target of Action
It is commonly used in the synthesis of peptides, suggesting that its targets are likely to be specific amino acid sequences within proteins .
Mode of Action
Fmoc-D-Glu-ODmab is a quasi-orthogonally-protected Glu derivative. It is used in Fmoc solid-phase peptide synthesis (SPPS), a method for creating peptides . The Dmab group in Fmoc-D-Glu-ODmab can be selectively removed in the presence of t-butyl-based protecting groups by treatment with 2% hydrazine in DMF . This makes Fmoc-D-Glu-ODmab an extremely useful tool for the preparation of cyclic peptides .
Result of Action
The molecular and cellular effects of Fmoc-D-Glu-ODmab’s action are primarily its role in the synthesis of peptides. It allows for the creation of specific peptide sequences, which can then go on to play various roles in cellular function, depending on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of Fmoc-D-Glu-ODmab can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 15-25°C . Furthermore, the removal of the Dmab group is performed using 2% hydrazine in DMF , indicating that the compound’s activity can be influenced by the presence of specific reagents.
Propriétés
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJRFJRUQEMA-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)




![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)

![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2962644.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)